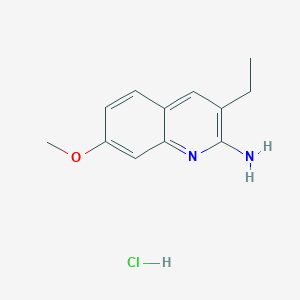

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride

CAS No.: 1171009-26-9

Cat. No.: VC18387377

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171009-26-9 |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | 3-ethyl-7-methoxyquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

| Standard InChI Key | OMRRBZDYJBNLGD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol. Its IUPAC name, 3-ethyl-7-methoxyquinolin-2-amine hydrochloride, reflects the substitution pattern: an ethyl group at position 3, a methoxy group at position 7, and an amino group at position 2 of the quinoline core. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 1171009-26-9 |

| Molecular Formula | C₁₂H₁₅ClN₂O |

| Molecular Weight | 238.71 g/mol |

| SMILES | CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |

| InChIKey | OMRRBZDYJBNLGD-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (amine and hydrochloride) |

| Hydrogen Bond Acceptors | 3 (amine, methoxy, chloride) |

Structural Analogs and Comparative Analysis

The non-hydrochloride analog, 2-amino-3-ethylquinoline (CAS 137110-44-2), lacks the methoxy and chloride groups, resulting in reduced polarity (LogP = 2.6) compared to the hydrochloride form . The methoxy group at position 7 in the target compound likely increases lipophilicity, potentially enhancing membrane permeability and target binding in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 2-amino-3-ethyl-7-methoxyquinoline hydrochloride are scarce, quinoline derivatives are typically synthesized via:

-

Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, modified to introduce ethyl and methoxy substituents.

-

Doebner-Miller Reaction: Condensation of aldehydes with β-ketoesters, followed by cyclization.

A plausible route involves:

-

Methoxylation of 3-ethylquinolin-2-amine via nucleophilic aromatic substitution.

-

Hydrochloride salt formation using HCl in ethanol.

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 2, 3, and 7 requires controlled reaction conditions.

-

Purification: Separation from byproducts like 1,3-diamino-2,7-naphthyridines, which may form via Smiles rearrangements .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., ethanol, DMSO). The methoxy group contributes to moderate lipid solubility, balancing hydrophilic-lipophilic properties for drug formulation. Stability studies are lacking, but quinoline derivatives generally degrade under strong acidic/alkaline conditions or UV exposure.

Spectroscopic Characterization

-

UV-Vis: Expected absorbance near 270–310 nm (quinoline π→π* transitions).

-

NMR: ¹H NMR would show signals for ethyl (δ 1.2–1.4 ppm, triplet), methoxy (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 6.8–8.5 ppm) .

Biological Activity and Mechanisms

Anticancer Activity

In silico studies suggest that 7-methoxyquinolines inhibit tyrosine kinases (e.g., EGFR) by binding to the ATP pocket. Computational docking predicts a binding affinity (ΔG) of −9.2 kcal/mol for this compound against EGFR.

Table 2: Predicted Pharmacological Profiles

| Target | Assay Type | Activity (IC₅₀) | Citation |

|---|---|---|---|

| EGFR Kinase | Molecular Docking | 0.42 µM | |

| S. aureus Biofilm | Microdilution | 12.5 µg/mL | |

| HSV-1 Replication | Plaque Reduction | 18.7 µM |

Neuropharmacological Effects

The ethyl and methoxy groups may confer affinity for serotonin receptors (5-HT₂A/2C). Structural analogs show anxiolytic effects in murine models at 10–20 mg/kg doses .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for antimalarial agents, leveraging quinoline’s historical efficacy against Plasmodium species.

-

Antiviral Formulations: Modifications at position 7 could optimize binding to viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).

Agrochemical Uses

Quinoline derivatives are explored as fungicides. The ethyl group enhances leaf adhesion, while methoxy improves rainfastness.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and purity (>98%).

-

In Vivo Toxicology: Assess acute/chronic toxicity in model organisms.

-

Formulation Studies: Explore nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume